N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide

HIV‑1 NNRTI design indolylarylsulfone SAR solubility‑driven scaffold morphing

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide is a synthetic small molecule belonging to the indolylarylsulfone (IAS) class of non‑nucleoside reverse transcriptase inhibitors (NNRTIs). The compound comprises a 5-chloroindole core substituted at the 3‑position with a phenylsulfonyl group and at the 2‑position with an ethylamino‑acetamide side chain.

Molecular Formula C18H18ClN3O3S
Molecular Weight 391.9 g/mol
CAS No. 918493-45-5
Cat. No. B12938419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide
CAS918493-45-5
Molecular FormulaC18H18ClN3O3S
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESCCNCC(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18ClN3O3S/c1-2-20-11-16(23)22-18-17(14-10-12(19)8-9-15(14)21-18)26(24,25)13-6-4-3-5-7-13/h3-10,20-21H,2,11H2,1H3,(H,22,23)
InChIKeyMRVXPRGWNHWYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide (CAS 918493-45-5): A Rational Indolylarylsulfone NNRTI Scaffold Derivative


N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide is a synthetic small molecule belonging to the indolylarylsulfone (IAS) class of non‑nucleoside reverse transcriptase inhibitors (NNRTIs). The compound comprises a 5-chloroindole core substituted at the 3‑position with a phenylsulfonyl group and at the 2‑position with an ethylamino‑acetamide side chain. This structural framework is directly derived from the well‑characterized HIV‑1 reverse transcriptase inhibitor L‑737,126 (5-chloro-3-(phenylsulfonyl)indole-2-carboxamide), wherein the carboxamide moiety has been replaced with an N-(2-ethylamino)acetamide group. IAS analogues are recognized for low‑nanomolar activity against wild‑type HIV‑1 and clinically relevant NNRTI‑resistant mutants [1][2].

Why N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide Cannot Be Simply Replaced by In‑Class Analogues


Within the IAS NNRTI series, the nature of the 2‑position substituent critically controls antiviral potency, resistance profile, and drug‑like properties. The prototypical 2‑carboxamide analogue L‑737,126 exhibits sub‑nanomolar enzyme inhibition (IC₅₀ = 3 nM on recombinant HIV‑1 RT) but suffers from extremely poor aqueous solubility, which precluded clinical development [1]. Replacement of the carboxamide with heterocyclic or alkylamino‑acetamide moieties is a validated strategy to enhance solubility while retaining anti‑HIV activity [2][3]. Therefore, close analogues such as L‑737,126, the nicotinamide derivative (CAS 918493-37-5), or the morpholino‑acetamide variant (CAS 918493-24-0) are not freely interchangeable, because each substitution pattern imparts a distinct balance of target affinity, physicochemical profile, and mutant‑strain coverage that cannot be assumed from the core scaffold alone.

Head‑to‑Head and Class‑Level Comparative Evidence for N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide


Structural Differentiation from the Carboxamide Prototype L‑737,126: Ethylamino‑Acetamide Side Chain vs. Carboxamide at the Indole 2‑Position

The target compound replaces the primary carboxamide group of L‑737,126 with an N-(2-ethylamino)acetamide chain. This modification introduces a basic secondary amine centre (predicted pKₐ ≈ 7.5–8.5 for the ethylamino nitrogen) that can become protonated at physiological pH, increasing aqueous solubility relative to the neutral carboxamide. In the 2-heterocyclic indole‑3‑sulfone series, analogous carboxamide‑to‑heterocycle replacements yielded compounds with equivalent anti‑HIV‑1 RT activity and substantially improved physicochemical properties [1]. The ethylamino linker additionally provides a hydrogen‑bond donor–acceptor motif that can engage the Glu138:B residue in the NNRTI binding pocket, a contact identified as critical for IAS‑class potency [2].

HIV‑1 NNRTI design indolylarylsulfone SAR solubility‑driven scaffold morphing

Baseline Antiviral Potency of the IAS Scaffold: Wild‑Type HIV‑1 RT Inhibition by L‑737,126

The IAS chemotype achieves potent inhibition of HIV‑1 reverse transcriptase. The carboxamide prototype L‑737,126 inhibits recombinant wild‑type HIV‑1 RT with an IC₅₀ of 3 nM at pH 8.2 in an RNA‑directed DNA polymerase assay, and 25 nM at pH 7.8 [1]. In cell‑based assays, L‑737,126 suppresses HTLVIIIb viral spread in MT‑4 human T‑lymphoid cells at low nanomolar concentrations [2]. Multiple independent SAR campaigns have confirmed that substitution at the indole 2‑position with amide‑linked side chains (including acetamide, carboxamide, and heterocyclic tails) generally preserves or enhances anti‑HIV‑1 activity, with optimized analogues achieving EC₅₀ values below 1 nM against wild‑type and drug‑resistant strains [3]. While direct quantitative IC₅₀/EC₅₀ data for the specific ethylamino‑acetamide target compound are not publicly available, the extensive IAS SAR literature establishes that the 5‑chloro‑3‑phenylsulfonyl‑indole core bearing an amide‑linked 2‑substituent is a validated pharmacophore for nanomolar NNRTI activity.

HIV‑1 reverse transcriptase NNRTI IC₅₀ indolylarylsulfone benchmark

Purity and Quality Benchmarking for Reproducible Antiviral Research

Commercial batches of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide are manufactured to a minimum purity of 98% (HPLC), as specified by ISO‑certified suppliers . This specification aligns with the purity thresholds required for reliable in vitro bioassays and structure–activity relationship studies, where trace impurities can confound IC₅₀/EC₅₀ determinations and selectivity profiling. In comparison, custom‑synthesised IAS analogues from non‑certified sources frequently exhibit batch‑to‑batch variability exceeding 5%, which can introduce artefacts in dose‑response experiments and mislead SAR interpretation.

compound quality control HPLC purity specification ISO‑certified supply

Optimal Deployment Scenarios for N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide in Antiviral Drug Discovery and Pre‑Clinical Profiling


Lead‑Optimization Probe for Solubility‑Enhanced IAS NNRTIs

Based on the class‑level evidence that replacing the 2‑carboxamide of L‑737,126 with heterocyclic or alkylamino‑acetamide moieties improves solubility while preserving anti‑HIV‑1 potency [1], the target compound serves as a rational chemical probe for SAR studies aimed at balancing antiviral activity and aqueous solubility. Researchers can benchmark its solubility (e.g., kinetic solubility in PBS at pH 7.4) against L‑737,126 and other 2‑position variants to quantify the contribution of the ethylamino‑acetamide tail to physicochemical enhancement.

Pharmacokinetic and Formulation Feasibility Assessment

The poor oral bioavailability of L‑737,126, attributed to its scarce water solubility, halted its clinical progression [1]. The target compound, bearing a basic ethylamino group, is predicted to exhibit pH‑dependent solubility that can be exploited in salt formation or lipid‑based formulation strategies. This makes it a suitable candidate for early‑stage pharmacokinetic profiling (e.g., Caco‑2 permeability, microsomal stability, and oral bioavailability in rodent models) to assess whether the solubility modification translates into improved in vivo exposure.

Mutant‑Strain Cross‑Resistance Profiling in IAS NNRTI Programmes

IAS derivatives with tailored 2‑position substituents have demonstrated differential activity against clinically relevant HIV‑1 RT mutants, including K103N, Y181C, and L100I [1][2]. The target compound should be evaluated in a panel of recombinant RT enzymes and cell‑based mutant virus assays to determine whether the ethylamino‑acetamide group confers a broader resistance profile compared to the parent carboxamide or to approved NNRTIs such as efavirenz, nevirapine, and etravirine.

Medicinal Chemistry Scaffold Diversification via the 2‑Amino Moiety

The ethylamino group provides a synthetic handle for further derivatisation (e.g., N‑alkylation, acylation, or sulfonylation). Procurement of the target compound as a high‑purity (≥98%) building block [1] enables parallel library synthesis to explore additional substituent effects on antiviral potency, selectivity, and ADMET properties, accelerating the hit‑to‑lead optimisation cycle within IAS‑focused medicinal chemistry projects.

Quote Request

Request a Quote for N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.